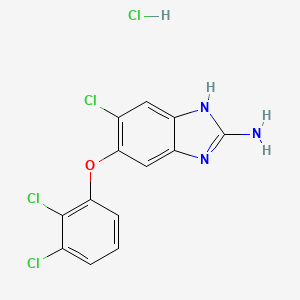
Sulfuric acid; tetramethylammonium ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid; tetramethylammonium ion is a compound that combines the strong acidic properties of sulfuric acid with the quaternary ammonium ion, tetramethylammonium. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. Tetramethylammonium ion, on the other hand, is a quaternary ammonium ion with the formula (CH₃)₄N⁺. This compound is often encountered in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfuric acid; tetramethylammonium ion typically involves the reaction of tetramethylammonium hydroxide with sulfuric acid. The reaction can be represented as follows:
(CH3)4N+OH−+H2SO4→(CH3)4N+HSO4−+H2O
This reaction is carried out under controlled conditions to ensure the complete neutralization of the hydroxide ion by the sulfuric acid, resulting in the formation of tetramethylammonium hydrogen sulfate.
Industrial Production Methods
In industrial settings, the production of tetramethylammonium hydrogen sulfate involves the careful addition of sulfuric acid to a solution of tetramethylammonium hydroxide. The reaction is typically conducted in a reactor equipped with cooling systems to manage the exothermic nature of the reaction. The resulting solution is then purified and concentrated to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid; tetramethylammonium ion undergoes various chemical reactions, including:
Acid-Base Reactions: As a strong acid, sulfuric acid can donate protons to bases, resulting in the formation of salts.
Dehydration Reactions: Sulfuric acid is known for its strong dehydrating properties, which can lead to the removal of water molecules from organic compounds.
Oxidation Reactions: Sulfuric acid can act as an oxidizing agent, particularly in its concentrated form.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include bases such as sodium hydroxide and potassium hydroxide.
Dehydration Reactions: Conditions typically involve heating the reaction mixture.
Oxidation Reactions: Concentrated sulfuric acid is often used under controlled temperatures.
Major Products Formed
Acid-Base Reactions: Formation of salts such as tetramethylammonium sulfate.
Dehydration Reactions: Formation of alkenes from alcohols.
Oxidation Reactions: Formation of sulfur dioxide and water.
Scientific Research Applications
Sulfuric acid; tetramethylammonium ion has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples for electron microscopy.
Medicine: Utilized in the synthesis of pharmaceuticals and other medical compounds.
Industry: Applied in the production of detergents, fertilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfuric acid; tetramethylammonium ion involves the interaction of the tetramethylammonium ion with various molecular targets. The quaternary ammonium ion can disrupt cell membranes and proteins, leading to cellular damage. In addition, the strong acidic nature of sulfuric acid contributes to its ability to catalyze chemical reactions and act as a dehydrating agent.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium chloride
- Tetramethylammonium hydroxide
- Tetraethylammonium hydroxide
Uniqueness
Sulfuric acid; tetramethylammonium ion is unique due to the combination of the strong acidic properties of sulfuric acid and the quaternary ammonium ion. This combination allows it to participate in a wide range of chemical reactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C4H14NO4S+ |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
sulfuric acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.H2O4S/c2*1-5(2,3)4/h1-4H3;(H2,1,2,3,4)/q+1; |
InChI Key |
DWTYPCUOWWOADE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)





![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)







